2-Methyl-2H-indazole-4-sulfonyl chloride
Overview
Description
“2-Methyl-2H-indazole-4-sulfonyl chloride” is a synthetic compound with the molecular formula C8H7ClN2O2S . It has a molecular weight of 230.67 .
Molecular Structure Analysis
The InChI code for “2-Methyl-2H-indazole-4-sulfonyl chloride” is 1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-2H-indazole-4-sulfonyl chloride” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Extended Oxazoles : The compound serves as a scaffold for synthetic elaboration, leading to a variety of products through reactions with alkyl halides and optimized desulfonylation processes. This methodology facilitates the preparation of compounds like anti-inflammatory Oxaprozin, showcasing the versatility in synthesizing biologically active molecules (Patil & Luzzio, 2016).
Electrophilic Addition Reactions : It plays a role in N1,N2-disubstituted-1H-indazolones synthesis via electrophilic addition, illustrating its utility in generating diverse N-substituted indazolones with potential for further chemical diversification (Conrad et al., 2011).
Advanced Material Development
Electrochemical Applications : The compound is instrumental in radical-radical cross-coupling processes under electrochemical conditions, enabling the synthesis of 3-sulfonylated 2H-indazole derivatives. This method highlights a transition-metal- and redox-reagent-free approach, contributing to the green chemistry field (Kim et al., 2020).
Catalytic and Synthetic Methodologies
C-H Sulfonylation : Demonstrates the compound's role in the C-H sulfonylation of 2H-indazoles, offering a metal and external oxidant free pathway for introducing sulfonyl groups into indazole derivatives. This method emphasizes the significance of such compounds in facilitating straightforward and efficient synthetic routes (Mahanty et al., 2020).
Three-Component Synthesis of 4-Sulfonyl-1,2,3-Triazoles : The compound contributes to the development of 4-sulfonyl-1,2,3-triazole scaffolds through a copper-catalyzed sulfonylation process. This synthesis method opens up avenues for creating compounds with significant bioactivity and applications as anion binders, underscoring the utility of 2-Methyl-2H-indazole-4-sulfonyl chloride in medicinal chemistry (Van Hoof et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-methylindazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJXULOIFQMBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277021 | |
Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-indazole-4-sulfonyl chloride | |
CAS RN |
1363381-73-0 | |
Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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